molecular formula C5H3BrN2O B1378830 2-Bromopyrimidine-5-carbaldehyde CAS No. 1456863-37-8

2-Bromopyrimidine-5-carbaldehyde

Cat. No.: B1378830
CAS No.: 1456863-37-8
M. Wt: 186.99 g/mol
InChI Key: SYXSPPBOICULFV-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carbaldehyde (CAS 1456863-37-8) is a versatile brominated heteroaromatic aldehyde that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Its molecular formula is C5H3BrN2O, and it has a molecular weight of 186.99 g/mol . The compound features two distinct functional groups: an aldehyde and a bromine atom on a pyrimidine ring, making it a versatile substrate for various chemical transformations. This structure allows researchers to utilize it in cross-coupling reactions (such as Suzuki or Sonogashira couplings) via the bromine handle, while the formyl group is amenable to nucleophilic addition or reductive amination to create diverse chemical libraries. Pyrimidine derivatives are of significant interest in pharmaceutical research for developing therapeutics, and this compound is particularly useful for synthesizing more complex pyrimidine-based structures . As a precaution, this chemical is classified with the warning signal word "Warning" and may be harmful if swallowed (H302) . It is recommended to store it in an inert atmosphere at low temperatures, ideally in a freezer under -20°C, to maintain stability . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSPPBOICULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456863-37-8
Record name 2-bromopyrimidine-5-carbaldehyde
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Strategic Synthetic Methodologies for 2 Bromopyrimidine 5 Carbaldehyde

De Novo Pyrimidine (B1678525) Ring Formation Approaches

The de novo synthesis of pyrimidines involves the systematic assembly of the heterocyclic ring from simpler, non-cyclic starting materials. This approach offers the advantage of introducing desired substituents at specific positions during the ring formation process.

Cyclocondensation Reactions for Pyrimidine-5-Carbaldehyde (B119791) Scaffolds

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of pyrimidine-5-carbaldehyde scaffolds, a key precursor is a three-carbon component bearing aldehyde functionalities or their protected forms.

One documented approach involves the reaction of α-formylaroylketene dithioacetals with amidines. This method provides a direct route to pyrimidine-5-carbaldehydes. The reaction proceeds by allowing the amidine to react with the α-formylaroylketene dithioacetal in a solvent such as dimethylformamide (DMF) or acetonitrile.

A notable one-step synthesis of 5-bromo-2-substituted pyrimidine compounds utilizes 2-bromomalonaldehyde (B19672) and an amidine compound as starting materials. This process is highlighted by its simplicity, safety, and short reaction time, making it suitable for larger-scale production. The reaction is typically carried out in a protic solvent like glacial acetic acid, which also acts as an acid catalyst. The addition of a desiccant and catalyst, such as molecular sieves, can further promote the reaction.

Starting Material 1Starting Material 2ProductKey Features
2-BromomalonaldehydeAmidine compounds5-Bromo-2-substituted pyrimidinesOne-step reaction, simple, safe, short reaction time.
α-Formylaroylketene dithioacetalsAmidinesPyrimidine-5-carbaldehydesDirect route to the target scaffold.

Functionalization of Pre-formed Pyrimidine Rings

An alternative and widely used strategy for the synthesis of 2-bromopyrimidine-5-carbaldehyde involves the modification of a pre-existing pyrimidine ring. This approach relies on the selective introduction of a bromine atom at the C2 position and a formyl group at the C5 position.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the pyrimidine ring requires careful control of reaction conditions to achieve the desired regioselectivity. The process of brominating pyrimidine can be achieved by reacting bromine with a hydrogen halide addition salt of pyrimidine at an elevated temperature in an inert organic solvent. For instance, suspending the hydrochloride salt of pyrimidine in nitrobenzene (B124822) and heating it to approximately 125-135°C, followed by the addition of bromine, can yield 5-bromopyrimidine (B23866).

The regioselectivity of bromination can be influenced by the substituents already present on the pyrimidine ring and the choice of brominating agent. For example, N-bromosuccinimide (NBS) and bromine in acetic acid can exhibit different selectivities when reacting with substituted pyrimidines.

Formylation Reactions at the C5 Position

The introduction of a formyl group at the C5 position of the pyrimidine ring is a key step in the synthesis of the target molecule. The C5 position of the pyrimidine ring can be susceptible to electrophilic attack, including protonation under certain conditions. nih.gov

A powerful method for introducing a formyl group onto an aromatic or heteroaromatic ring is through a metal-halogen exchange reaction followed by quenching with an electrophilic formylating agent. wikipedia.orgethz.chnih.gov This strategy is particularly useful when direct formylation is not feasible or leads to poor yields.

In the context of synthesizing this compound, this would typically involve a pre-existing 2,5-dihalopyrimidine. A selective metal-halogen exchange at the C5 position can be achieved, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF). The choice of organometallic reagent and reaction conditions is crucial for the success of this transformation. Lithium-halogen exchange, often performed with reagents like n-butyllithium or t-butyllithium at low temperatures, is a common method for generating the required organolithium intermediate. ethz.chimperial.ac.uk The resulting 5-lithiated pyrimidine can then react with the electrophile to introduce the aldehyde functionality.

A one-pot reaction starting from 5-bromopyrimidine demonstrates this principle, where metal-halogen exchange generates pyrimidin-5-yl-lithium, which then reacts with a formate (B1220265) ester to produce pyrimidine-5-carboxaldehyde. This approach could be adapted to a 2-bromopyrimidine (B22483) starting material to directly access the target compound.

Reagent 1Reagent 2IntermediateProduct
5-Bromopyrimidinen-ButyllithiumPyrimidin-5-yl-lithiumPyrimidine-5-carboxaldehyde
Aryl HalideOrganolithiumLithiated AreneFunctionalized Arene ethz.ch

Direct Introduction of the Aldehyde Moiety

The direct formylation of a pyrimidine ring presents a synthetic challenge due to the ring's electron-deficient character. wikipedia.org However, certain methods have been developed to introduce an aldehyde group directly onto the pyrimidine core. Electrophilic formylation reactions, such as the Vilsmeier-Haack or Gatterman reactions, have been explored, though their success can be substrate-dependent. nih.gov For example, the Duff reaction, utilizing hexamethylenetetramine in trifluoroacetic acid, has been successfully employed for the direct formylation of certain activated pyridine (B92270) systems, offering a potential route for analogous pyrimidine compounds. nih.gov

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of pyrimidine derivatives, including this compound, has significantly benefited from the development of advanced catalytic systems.

Palladium-Catalyzed Formylation

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of an aldehyde group. nih.govnih.gov These reactions typically involve the coupling of an aryl or heteroaryl halide with a source of carbon monoxide. In the context of this compound synthesis, a palladium catalyst could facilitate the formylation of a di-halogenated pyrimidine precursor. The efficiency of such a process is highly dependent on the choice of ligands, which can influence the stability and reactivity of the palladium catalyst. nih.gov Formic acid has also been explored as a convenient and environmentally friendly CO source in palladium-catalyzed formylation of aryl iodides. organic-chemistry.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for the synthesis of various heterocyclic compounds, including pyrimidines. tandfonline.comrsc.orgacs.org Copper catalysts can promote various transformations, such as C-N and C-C bond formations, which are crucial for constructing the pyrimidine ring. For instance, copper-catalyzed annulation reactions of amidines with ketones or α,β-unsaturated ketoximes with nitriles provide efficient routes to substituted pyrimidines. acs.orgorganic-chemistry.org While direct copper-catalyzed formylation of a pre-existing 2-bromopyrimidine is less common, copper catalysts can be instrumental in the initial construction of the substituted pyrimidine ring, which can then be further functionalized to introduce the aldehyde group. tandfonline.comacs.org

Other Transition Metal-Mediated Syntheses of Pyrimidine Derivatives

Beyond palladium and copper, other transition metals have shown promise in mediating the synthesis of pyrimidine derivatives. organic-chemistry.orgresearchgate.net Iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a regioselective route to pyrimidines. organic-chemistry.org Rhodium-catalyzed C-H cyanation has also been developed, which could potentially be adapted for the synthesis of precursors to pyrimidine aldehydes. acs.org These methods often proceed through different mechanistic pathways, offering alternative strategies to access diverse pyrimidine structures.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound depends on a comparative analysis of various factors, primarily efficiency and selectivity.

Synthetic Approach Starting Materials Key Reagents/Catalysts Advantages Disadvantages Selectivity Yield
Direct Formylation Substituted PyrimidineFormylating agents (e.g., Hexamethylenetetramine)Potentially shorter synthetic routeCan be substrate-specific, harsh conditions may be requiredGood for specific substratesVariable
Palladium-Catalyzed Formylation Dihalo-pyrimidinePalladium catalyst, CO sourceHigh efficiency, good functional group toleranceCost of palladium, potential for catalyst deactivationGenerally highGood to excellent
Copper-Catalyzed Synthesis Amidines, Ketones/NitrilesCopper catalystCost-effective, versatileMay require multi-step process for aldehyde introductionGood regioselectivity in ring formationGood
Other Transition Metal-Mediated Synthesis Amidines, AlcoholsIridium, Rhodium catalystsNovel reactivity, high regioselectivityCatalyst availability and costHighGood

Direct formylation methods, when applicable, offer a concise route. However, their scope can be limited, and they may require harsh conditions. Palladium-catalyzed formylation is a highly efficient and general method, often providing excellent yields and selectivity. The primary drawbacks are the cost of the catalyst and the need for a carbon monoxide source. Copper-catalyzed methods provide a more economical approach for the construction of the pyrimidine core, although the subsequent introduction of the aldehyde may require additional steps. Other transition metal-mediated syntheses are continuously evolving, offering novel and highly selective pathways, though catalyst availability and cost can be a consideration. Ultimately, the optimal synthetic strategy will be determined by a balance of these factors, along with the specific requirements of the target molecule and the scale of the synthesis.

Advanced Chemical Reactivity and Transformation Pathways of 2 Bromopyrimidine 5 Carbaldehyde

Reactions at the Aldehyde Functionality (C5-Carbaldehyde)

The aldehyde group (-CHO) at the C5 position of the pyrimidine (B1678525) ring is a key site for various chemical transformations, including nucleophilic additions, condensations, and redox reactions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the aldehyde group. libretexts.org

Grignard Reactions: The reaction of 2-bromopyrimidine-5-carbaldehyde with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. leah4sci.commasterorganicchemistry.com The carbanion-like carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The type of secondary alcohol formed depends on the specific Grignar reagent used. libretexts.org

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents.

A general scheme for these reactions is as follows:

general reaction scheme

Condensation Reactions, including Knoevenagel and Wittig Reactions

Condensation reactions involving the aldehyde group are pivotal for creating larger, more complex molecules, often with the formation of a new carbon-carbon double bond.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base like piperidine. wikipedia.orgyoutube.com The product is an α,β-unsaturated compound. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and a carboxylic acid as the active methylene compound, leading to a decarboxylation step. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.com It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). thermofisher.comchemicalbook.com This reaction is highly versatile and allows for the formation of a variety of substituted alkenes. masterorganicchemistry.comyoutube.com The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbon, ultimately replacing the carbonyl oxygen with the carbon group from the ylide. youtube.com

Reaction Reagents Product Type
Knoevenagel CondensationActive methylene compound, weak base (e.g., piperidine)α,β-unsaturated compound
Wittig ReactionPhosphonium ylide (Wittig reagent)Alkene

Oxidation and Reduction Processes

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde group in this compound yields 2-bromo-5-pyrimidinecarboxylic acid. This transformation can be achieved using various oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol, (2-bromopyrimidin-5-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Hydrodehalogenation can also occur under certain reduction conditions. thermofisher.comchemicalbook.com

Reactions Involving the Bromo Substituent (C2-Bromine)

The bromine atom at the C2 position is a versatile handle for introducing a wide range of substituents onto the pyrimidine ring, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. sci-hub.se These reactions have been extensively applied to functionalize aryl halides, including this compound. acs.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. youtube.comillinois.edu This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

The reaction of this compound with various aryl or heteroaryl boronic acids provides access to a diverse library of 2-substituted-5-formylpyrimidines. rsc.orgresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from a stable precatalyst. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net Highly active catalysts have been developed that are effective for the coupling of challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org

A typical Suzuki-Miyaura coupling reaction involving this compound can be represented as follows:

suzuki-miyaura coupling reaction
Component Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand
Boronic Acid (R-B(OH)₂) Phenylboronic acid, Thienylboronic acid, Pyridylboronic acid
Base Na₂CO₃, K₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromide is present at an activated position. libretexts.orgpressbooks.pub The C2 position is highly activated towards nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product. libretexts.org

For SNAr to occur, the ring must be activated by electron-withdrawing groups. libretexts.orgpressbooks.pub In this compound, the two ring nitrogens and the C5-carbaldehyde group all serve as powerful electron-withdrawing functions, strongly activating the C2 position for substitution. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under these conditions.

Formation and Reactivity of Organometallic Intermediates

Instead of being the electrophilic partner in a cross-coupling reaction, this compound can be converted into a potent nucleophile by forming an organometallic intermediate. This is typically achieved through halogen-metal exchange or direct metal insertion.

Lithiated Pyrimidines: Treatment of a bromopyrimidine with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 to -100 °C) can induce a halogen-metal exchange to form a pyrimidyl-lithium species. thieme-connect.com This highly reactive intermediate can then be quenched with various electrophiles. However, the presence of the aldehyde group in the target molecule complicates this approach, as the organolithium reagent would readily attack the aldehyde. Protection of the aldehyde would be necessary before attempting lithiation.

Grignard Reagents: The formation of Grignard reagents from halopyrimidines can be challenging. researchgate.net Direct reaction with magnesium metal often requires activation or the use of an auxiliary reagent like ethyl bromide. researchgate.net An alternative is a halogen-metal exchange with an existing Grignard reagent, such as ethylmagnesium chloride. thieme-connect.com Once formed, the pyrimidyl Grignard reagent can participate in standard Grignard reactions, such as addition to carbonyl compounds or in metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net A recent development involves the purple light-promoted coupling of bromopyridines with Grignard reagents, which proceeds via a single electron transfer (SET) mechanism without a transition metal catalyst. organic-chemistry.org

Organozinc Compounds: Organozinc reagents are less reactive and more functional-group-tolerant than their lithium or magnesium counterparts. sigmaaldrich.com They can be readily prepared from 2-bromopyrimidines by direct insertion of highly activated zinc metal (Rieke Zinc). nih.govsigmaaldrich.com The resulting 2-pyrimidylzinc bromide is stable and can be used in subsequent coupling reactions, most notably the Negishi coupling, with a variety of electrophiles. nih.gov The formation of the organozinc reagent is often facilitated by additives like lithium chloride, which forms a soluble adduct and keeps the metal surface active. wikipedia.org

Reactions Involving the Pyrimidine Core

Functionalization of the pyrimidine ring extends beyond reactions at the C-Br bond. The inherent electronic properties of the pyrimidine core, characterized by its electron-withdrawing nature, dictate its reactivity. researchgate.net This property is crucial for its application in π-conjugated materials where electron transfer is necessary. researchgate.net

While positions 2, 4, and 6 are the most electron-deficient and reactive towards nucleophiles, other positions can be functionalized through different strategies. For instance, radical substitution reactions can be used to introduce functional groups like -OH and -NH₂ onto the pyrimidine ring itself, although this is more common with the parent heterocycle. rsc.org The existing bromo and carbaldehyde substituents on this compound direct further reactions. The aldehyde can undergo typical carbonyl chemistry (e.g., Wittig reaction, reduction, reductive amination), providing a handle for extensive derivatization. Meanwhile, the electronic influence of the substituents will affect the reactivity of the remaining C-H bonds on the ring towards metallation or other C-H activation strategies.

Ring Modification and Rearrangement Studies

The inherent reactivity of this compound lends itself to various cyclization and ring-forming reactions, leading to the synthesis of novel fused pyrimidine systems. The strategic positioning of the bromo and carbaldehyde functionalities allows for intramolecular reactions or sequential intermolecular reactions that result in the annulation of new rings onto the pyrimidine core.

Research on analogous di-substituted pyrimidines has demonstrated the potential for significant ring modifications. For instance, studies on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters have shown that the initial nucleophilic substitution of a chloro group by the amino group of the glycine ester is followed by an intramolecular cyclization involving the formyl group. nuph.edu.ua This reaction can lead to the formation of either pyrrolo[2,3-d]pyrimidine or pyrido[2,3-d]pyrimidine (B1209978) derivatives, depending on the reaction conditions and the nature of the reactants. nuph.edu.ua

Applying this precedent to this compound, it is plausible that reaction with suitable bifunctional nucleophiles could lead to a variety of fused heterocyclic systems. For example, reaction with a primary amine containing a tethered nucleophile could initiate a cascade of reactions. The initial formation of an imine with the carbaldehyde would be followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom, resulting in a fused ring system. The nature of the tethered nucleophile (e.g., thiol, alcohol, or another amine) would determine the identity of the newly formed heterocyclic ring.

Furthermore, the pyrimidine ring itself can be subject to rearrangement under certain conditions, although this is less common. More prevalent are transformations that build upon the existing pyrimidine scaffold. For instance, the aldehyde group can be converted to other functional groups that can then participate in ring-closing reactions. One such example involves the Wittig olefination of the aldehyde to introduce a side chain that can subsequently undergo intramolecular cyclization. A similar strategy has been employed in the synthesis of pyrrolopyrimidines from 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), where a one-pot methodology involving Wittig olefination and bromination was used to generate a key precursor for cyclization.

The following table summarizes potential ring modification reactions starting from this compound based on analogous systems:

Starting Material AnalogueReagentsResulting Fused SystemReference
4,6-Dichloropyrimidine-5-carbaldehydeGlycine estersPyrrolo[2,3-d]pyrimidine, Pyrido[2,3-d]pyrimidine nuph.edu.ua
2,4,6-Trichloropyrimidine-5-carbaldehydeWittig reagents, Brominating agentsPyrrolopyrimidine

Tandem and Multicomponent Reactions Employing this compound

The quest for synthetic efficiency and molecular diversity has propelled the development of tandem and multicomponent reactions (MCRs). This compound is an ideal substrate for such reactions due to its two distinct reactive centers. MCRs involving this compound could allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.

While specific MCRs starting directly with this compound are not extensively documented in dedicated studies, the principles of MCRs in heterocyclic chemistry provide a strong basis for predicting its utility. researchgate.netbeilstein-journals.orgdntb.gov.uafrontiersin.org For example, a Knoevenagel condensation of the aldehyde group with an active methylene compound, followed by a Michael addition and subsequent cyclization involving the bromo substituent, represents a potential tandem sequence. A concrete example of such a sequence is the tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold. researchgate.net

Microwave-assisted MCRs have emerged as a powerful tool in heterocyclic synthesis, often leading to higher yields and shorter reaction times. beilstein-journals.orgnih.gov It is conceivable that a microwave-assisted, one-pot reaction of this compound, an amine, and a third component like an isocyanide or a β-ketoester could lead to a variety of densely functionalized pyrimidine derivatives.

A plausible multicomponent reaction could involve the initial reaction of this compound with an amine to form an imine. This in situ generated imine could then undergo a [4+2] cycloaddition with a suitable diene, or react with an isocyanide and a carboxylic acid in a Ugi-type reaction. The bromine atom could then be used for further post-modification, for instance, through a Suzuki or Sonogashira coupling, to introduce additional diversity.

The synthesis of fused pyrimidines often involves the reaction of a pyrimidine precursor with a bifunctional reagent. jchr.orgyu.edu.joresearchgate.net A one-pot synthesis of 5-bromo-2-substituted pyrimidines has been reported from 2-bromomalonaldehyde (B19672) and an amidine in a single step, highlighting a potential synthetic route to the core structure of the title compound. google.com This underscores the feasibility of constructing the pyrimidine ring and introducing the key functional groups in a convergent manner.

Chemo- and Regioselectivity in Complex Transformations

When a molecule possesses multiple reactive sites, as is the case with this compound, controlling the chemo- and regioselectivity of its reactions is paramount for achieving a desired synthetic outcome. The aldehyde group is a potent electrophile, readily undergoing nucleophilic attack, while the C2-bromo substituent is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in metal-catalyzed cross-coupling reactions.

Studies on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde have demonstrated that the different chlorine atoms can be selectively substituted by nucleophiles under carefully controlled conditions. This selectivity is governed by the electronic effects of the other ring substituents and the nature of the nucleophile and reaction conditions. By analogy, the bromine atom at the C2 position of this compound is expected to be highly activated towards SNAr due to the electron-withdrawing nature of the pyrimidine nitrogens and the C5-carbaldehyde group.

The relative reactivity of the aldehyde and the bromo group can be tuned. For instance, the aldehyde can be protected as an acetal (B89532) to allow for selective reaction at the C2 position. Conversely, reactions can be directed towards the aldehyde by using reagents that are specific for carbonyl groups and unreactive towards the C-Br bond under the given conditions.

In the context of cyclization reactions, such as those observed with 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters, the regioselectivity of the cyclization is a critical aspect. nuph.edu.ua The initial nucleophilic attack occurs at one of the chloro-substituted carbons, and the subsequent cyclization involves the formyl group. In the case of this compound, a similar selective initial reaction at the C2 position would be expected, followed by cyclization.

The development of regioselective C-H and N-H functionalization methods for purine (B94841) derivatives, which share the fused pyrimidine-imidazole scaffold, further illustrates the importance and feasibility of achieving high selectivity in the modification of such heterocyclic systems. rsc.org These methods often rely on directing groups or specific catalysts to achieve the desired outcome.

Mechanistic Elucidation of 2 Bromopyrimidine 5 Carbaldehyde Reactions

Investigation of Reaction Mechanisms for Key Transformations

The reactivity of 2-Bromopyrimidine-5-carbaldehyde is dominated by two primary sites: the aldehyde functional group and the carbon-bromine bond. The aldehyde group readily participates in nucleophilic addition reactions. For instance, in Wittig-type reactions, the aldehyde reacts with a phosphorus ylide. The mechanism proceeds via the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the alkene and triphenylphosphine (B44618) oxide. The specific geometry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions.

Another key transformation is the palladium-catalyzed cross-coupling reaction at the C-Br bond. Due to the electron-deficient nature of the pyrimidine (B1678525) ring, the C-Br bond is highly activated towards oxidative addition to a low-valent palladium(0) complex. This is the crucial first step in widely used reactions such as Suzuki, Heck, and Sonogashira couplings. For example, in a Suzuki coupling, the mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with an organoboron species (in the presence of a base), and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The aldehyde group typically remains intact under these conditions, showcasing the chemoselectivity of the process.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms is critically dependent on the identification and characterization of transient intermediates. For the transformations of this compound, both spectroscopic and computational methods are employed to study these short-lived species.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. The initial product of oxidative addition is an arylpalladium(II) halide complex, specifically (5-formylpyrimidin-2-yl)palladium(II) bromide. This intermediate is often stabilized by phosphine (B1218219) ligands. In the Suzuki-Miyaura coupling, the subsequent transmetalation step involves a boronate complex, leading to a diorganopalladium(II) intermediate before the final product is released through reductive elimination.

ReactionKey Intermediate(s)Method of Characterization/Evidence
Suzuki-Miyaura Coupling Arylpalladium(II) halide, Diorganopalladium(II)NMR Spectroscopy (for stable analogs), Computational Modeling (DFT)
Heck Coupling Arylpalladium(II) halide, π-alkene complexMechanistic studies on analogous aryl halides
Wittig Reaction Betaine, Oxaphosphetane31P NMR Spectroscopy, Kinetic Studies, Computational Modeling
Nucleophilic Aromatic Sub. Meisenheimer ComplexSpectroscopic analysis (NMR, UV-Vis) in related systems

Catalytic Cycles and Their Role in Selectivity

Catalytic cycles are fundamental to the efficiency and selectivity of many reactions involving this compound, particularly transition-metal-catalyzed cross-couplings. The palladium-catalyzed Suzuki coupling serves as a prime example.

The Palladium-Catalyzed Suzuki Coupling Cycle:

Oxidative Addition: A catalytically active Pd(0) species, often generated in situ from a Pd(II) precatalyst, inserts into the C-Br bond of this compound. This irreversible step forms a square planar Pd(II) intermediate.

Transmetalation: An organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. This step forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Radical Pathways in Bromopyrimidine Chemistry

While many reactions of this compound proceed through ionic or pericyclic mechanisms, the potential for radical pathways exists, particularly given the presence of a carbon-bromine bond. The C-Br bond can undergo homolytic cleavage under specific conditions, such as exposure to UV light or in the presence of radical initiators, to generate a pyrimidinyl radical.

Photochemical studies on related bromopyrimidines have shown that excitation with VUV radiation can lead to the population of various excited states. nih.gov Some of these states may be dissociative with respect to the C-Br bond, leading to radical formation. These highly reactive pyrimidinyl radicals can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a solvent molecule or addition to an alkene.

Furthermore, some nucleophilic substitution reactions on electron-deficient aromatic rings can proceed via a single-electron transfer (SET) mechanism, which involves radical ion intermediates. While less common than the addition-elimination (SNAr) pathway, an SET mechanism could be initiated by a potent nucleophile, leading to the formation of a radical anion of this compound. This intermediate would then expel a bromide anion to form a pyrimidinyl radical, which subsequently combines with the nucleophile.

In Silico Mechanistic Studies: Quantum Chemical Calculations (DFT) and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. neurips.cc

Quantum Chemical Calculations (DFT):

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. dergipark.org.trresearchgate.net For this compound, DFT calculations can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers and reaction thermodynamics.

Characterize Intermediates: The geometries and electronic properties of transient intermediates, which are often difficult to study experimentally, can be accurately modeled.

Analyze Spectroscopic Properties: DFT can predict vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of a synthesized compound or an intermediate.

Understand Reactivity: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's nucleophilic and electrophilic sites. For instance, joint theoretical and experimental studies on 2-bromopyrimidine (B22483) have assigned its intense absorption bands to specific π* ← π transitions. nih.gov

DFT ApplicationInformation GainedRelevance to this compound
Transition State Search Activation energy (Ea), reaction kineticsDetermines the feasibility and rate-limiting step of a reaction.
Geometry Optimization Bond lengths, bond angles, stable conformationsProvides the 3D structure of reactants, intermediates, and products.
Frequency Calculation Vibrational modes (IR/Raman spectra)Confirms structures and characterizes transition states.
Orbital Analysis (HOMO/LUMO) Electron density, sites of reactivityPredicts where nucleophilic or electrophilic attack will occur.

Molecular Dynamics (MD) Simulations:

While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. nih.gov MD simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and rotates, and the relative populations of different conformers.

Solvent Effects: The explicit interaction of the molecule with solvent molecules, which can significantly influence reaction rates and pathways.

Complex Interactions: In biological systems, MD simulations can model how a pyrimidine derivative binds to a protein target, revealing key interactions and the dynamics of the binding process. nih.gov For example, simulations can elucidate the variability of interactions between a ligand and the active site of an enzyme in a water solvent system. nih.gov

By combining the detailed electronic information from DFT with the dynamic insights from MD, researchers can build a comprehensive, multi-scale model of the chemical behavior of this compound.

Derivatization and Synthetic Applications in Constructing Functional Molecules

Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The presence of both an aldehyde and a bromo substituent on the pyrimidine ring allows for a rich derivatization chemistry. The aldehyde group can undergo classical transformations such as oxidation, reduction, and condensation reactions, while the bromo group is an excellent handle for metal-catalyzed cross-coupling reactions.

Researchers have exploited this dual functionality to create a broad spectrum of substituted pyrimidines. For instance, the aldehyde can be converted into an alcohol via reduction or into an alkene via Wittig-type reactions. Subsequently, the bromo group can be replaced using Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups at the C2 position. This modular approach provides access to a vast chemical space of 2,5-disubstituted pyrimidines.

A common strategy involves first protecting the aldehyde group, often as an acetal (B89532), to prevent unwanted side reactions during the modification of the C2 position. After the cross-coupling reaction is complete, the aldehyde is deprotected, providing a versatile intermediate for further functionalization.

Reaction TypeReagent(s)Position ModifiedResulting Functional Group
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseC2Aryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseC2Alkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseC2Amino
Wittig Reaction Phosphonium (B103445) ylideC5Alkene
Reductive Amination Amine, Reducing agent (e.g., NaBH(OAc)₃)C5Amine
Reduction Reducing agent (e.g., NaBH₄)C5Hydroxymethyl
Acetal Protection Diol (e.g., Ethylene glycol), Acid catalystC51,3-Dioxolane

Construction of Annulated and Fused Pyrimidine Systems

A key application of 2-bromopyrimidine-5-carbaldehyde is in the synthesis of annulated, or fused, heterocyclic systems where the pyrimidine ring is merged with another ring. These fused structures are of great interest in medicinal chemistry as they are common cores in biologically active molecules. nih.gov

One powerful strategy involves a sequence of reactions where both the C2 and C5 substituents are elaborated and then induced to react with each other in an intramolecular cyclization. For example, a Sonogashira coupling at the C2 position introduces an alkyne. The aldehyde at C5 can then be condensed with a suitable nucleophile, such as an amine, to form an imine. Subsequent metal-catalyzed or thermal cyclization between the alkyne and the newly formed imine can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines. researchgate.net

Another approach involves the reaction of related dichloropyrimidine-5-carbaldehydes with amino acid esters. nuph.edu.ua This reaction can yield pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives through a sequence of substitution and intramolecular cyclization, highlighting a versatile pathway to complex heterocyclic scaffolds. nuph.edu.ua The thieno[2,3-d]pyrimidine (B153573) scaffold, in particular, is a well-known bioisostere of purine (B94841) and is a core component of many therapeutic agents. nih.govresearchgate.net The synthesis of this and other fused systems often relies on precursors derived from functionalized pyrimidine carbaldehydes.

Application as a Scaffold for Complex Chemical Architectures

The pyrimidine ring is considered a "privileged substructure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to form key hydrogen bonding interactions with biological targets. This compound serves as an ideal starting scaffold for building complex molecules that incorporate this privileged core. researchgate.net

Its utility lies in its capacity to act as a central hub from which different molecular branches can be extended in a controlled manner. For example, a complex aryl or heteroaryl group can be installed at the C2 position via a Suzuki coupling. The aldehyde at C5 can then be used as an anchor point to attach a different, elaborate side chain, perhaps through a multi-step sequence involving reduction, conversion to a leaving group, and substitution. This stepwise, controlled elaboration allows for the construction of large and sterically complex architectures that would be difficult to assemble otherwise. The resulting molecules often feature a central pyrimidine ring linking multiple, distinct chemical domains.

Combinatorial Synthesis and Library Generation using this compound as a Building Block

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. rsc.orgcam.ac.uk this compound is an excellent building block for such endeavors due to its two orthogonal reactive sites.

A library of compounds can be generated by reacting the starting material with a set of diverse reagents in a parallel fashion. For instance, a matrix of products can be synthesized by reacting a panel of boronic acids (for Suzuki coupling at C2) with a panel of amines (for reductive amination at C5).

A more sophisticated DOS strategy involves a "privileged substructure-based" approach. researchgate.net Here, the pyrimidine core acts as the central scaffold. A Sonogashira coupling can be used to introduce a variety of terminal alkynes at the C2 position across a range of reaction vessels. The aldehyde at C5 can then be reacted with a library of hydrazines or amines to form hydrazones or imines. A final silver- or iodine-mediated tandem cyclization step can generate a library of diverse, pyrimidine-embedded polyheterocycles. researchgate.netnih.gov This strategy efficiently expands molecular diversity around a core scaffold known for its biological relevance, increasing the probability of identifying novel bioactive agents.

Advanced Analytical and Computational Techniques in Research

Spectroscopic Characterization in Synthetic Organic Chemistry

Spectroscopy is an indispensable tool in organic chemistry for the structural determination of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity, molecular weight, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. In the analysis of 2-Bromopyrimidine-5-carbaldehyde, both ¹H and ¹³C NMR would be utilized to confirm its structural integrity and assess its purity.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region of the spectrum. The protons on the pyrimidine (B1678525) ring would exhibit chemical shifts and coupling patterns characteristic of their electronic environment, influenced by the bromine atom and the aldehyde group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct peaks would be expected for the carbonyl carbon of the aldehyde, the carbon atom bonded to the bromine, and the other carbon atoms of the pyrimidine ring. The number of signals confirms the molecular symmetry, and their chemical shifts are indicative of the electronic nature of the carbon atoms. A typical purity level for this compound is 97%. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H δ 9.5 - 10.5 Aldehyde proton (s)
¹H δ 8.5 - 9.5 Pyrimidine ring protons (d, s)
¹³C δ 185 - 195 Aldehyde carbonyl carbon

Note: This table contains predicted data based on typical values for similar functional groups and structures. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. The molecular formula for this compound is C₅H₃BrN₂O. nih.gov The exact mass of the molecule can be determined with high-resolution mass spectrometry, which would confirm the elemental composition.

The monoisotopic mass of this compound is 185.94796 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Common fragmentation pathways would likely involve the loss of the bromo radical (•Br) or the formyl radical (•CHO).

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A strong, sharp absorption band is anticipated in the region of 1710-1685 cm⁻¹ which is characteristic of the C=O stretching vibration of the aromatic aldehyde functional group. libretexts.org The spectrum would also feature C-H stretching vibrations for the aromatic ring and the aldehyde, typically appearing around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹ respectively. libretexts.org Vibrations corresponding to the C=C and C=N bonds of the pyrimidine ring would be observed in the 1600-1400 cm⁻¹ region. Furthermore, a distinct absorption corresponding to the C-Br stretch is expected at lower frequencies, generally in the 690-515 cm⁻¹ range. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C-H Stretch 2850-2750
Aromatic C-H Stretch 3100-3000
Aldehyde C=O Stretch 1710-1685
Pyrimidine Ring C=C and C=N Stretch 1600-1400

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure by mapping electron density. For this compound, a single-crystal X-ray diffraction study would yield crucial data, including bond lengths, bond angles, and torsional angles.

This analysis would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds or halogen bonds involving the bromine atom. Studies on similar bromo-substituted heterocyclic compounds have shown that the bromine atom can significantly influence the crystal packing through such interactions. rsc.org

Computational Chemistry for Molecular Properties and Reactivity Prediction

Computational chemistry provides theoretical insight into molecular properties and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. eurekaselect.com For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry in the gas phase, which can then be compared to experimental X-ray data. rsc.org

These calculations can predict various properties:

Vibrational Frequencies: Theoretical IR spectra can be calculated to aid in the assignment of experimental absorption bands.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can predict sites susceptible to nucleophilic or electrophilic attack.

DFT studies on related quinoline (B57606) derivatives have demonstrated the utility of this approach in understanding molecular stability and electronic characteristics, providing a foundation for further investigation into a compound's potential applications. eurekaselect.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules at an atomic level. These simulations provide valuable insights into the conformational landscape of a molecule and the influence of the surrounding solvent environment. For a molecule such as this compound, MD simulations can elucidate the preferred three-dimensional structures, the flexibility of the molecule, and its interactions with solvent molecules.

Conformational Analysis:

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the carbaldehyde group to the pyrimidine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

A critical parameter in this analysis is the dihedral angle defined by the atoms C4-C5-C7-O8 (using a standard numbering scheme where the pyrimidine ring atoms are numbered 1 to 6 and the carbaldehyde group atoms are C7 and O8). By tracking this dihedral angle over the course of a simulation, a conformational profile can be constructed. For aldehydes attached to aromatic rings, two planar conformations, syn and anti, are typically expected to be the most stable due to conjugation effects. In the case of this compound, these would correspond to the aldehyde group's oxygen atom being oriented towards or away from the N1 atom of the pyrimidine ring.

While specific peer-reviewed MD simulation data for this compound is not publicly available, theoretical calculations on similar aromatic aldehydes suggest that the energy difference between the syn and anti conformers is generally small, often on the order of a few kcal/mol. The planarity of these conformations is a key feature, as non-planar arrangements would disrupt the stabilizing π-electron delocalization between the ring and the carbonyl group.

Solvent Effects:

The solvent environment can significantly influence the conformational equilibrium and dynamics of this compound. MD simulations explicitly model solvent molecules (such as water, ethanol, or dimethyl sulfoxide) and their interactions with the solute. These interactions primarily consist of electrostatic forces (including hydrogen bonding) and van der Waals forces.

The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbaldehyde group allows this compound to act as a hydrogen bond acceptor. In protic solvents like water, the formation of hydrogen bonds to these sites can stabilize the solute and influence the relative energies of its conformers. For instance, the accessibility of the nitrogen and oxygen atoms for hydrogen bonding may differ between the syn and anti conformations, leading to a solvent-dependent shift in their equilibrium population.

MD simulations can quantify these solvent effects by calculating properties such as the radial distribution function (RDF) and the number of hydrogen bonds. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the local solvent structure.

Hypothetical Research Findings:

In the absence of direct experimental or simulation data for this compound, a hypothetical MD study might yield the results presented in the tables below. These tables are based on principles of conformational analysis and solvation for similar heterocyclic aldehydes.

Table 1: Hypothetical Conformational Energy Profile of this compound in Vacuum
ConformerDihedral Angle (C4-C5-C7=O8)Relative Energy (kcal/mol)Population (%)
syn-planar~0°0.070
anti-planar~180°0.830
Transition State~90°4.5<1
Table 2: Hypothetical Solvent Effects on Conformer Population of this compound
Solventsyn-Conformer Population (%)anti-Conformer Population (%)Average H-Bonds (Solute-Solvent)
Water65352.5
Ethanol68321.8
Chloroform72280.2

These hypothetical tables illustrate the type of detailed, quantitative information that MD simulations can provide. Table 1 outlines the intrinsic conformational preferences of the molecule in the absence of a solvent, while Table 2 demonstrates how these preferences might be modulated by different solvent environments. The data suggests a preference for the syn-planar conformation, with the energy barrier to rotation passing through a perpendicular transition state. The solvent effects table indicates that polar, protic solvents might slightly alter the conformational equilibrium and form a significant hydrogen-bonding network with the solute.

It is important to emphasize that the values presented are illustrative and that dedicated MD simulation studies on this compound are required to obtain accurate, experimentally verifiable data. Such studies would be invaluable for understanding the behavior of this compound in various chemical and biological contexts.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into greener synthetic pathways for 2-bromopyrimidine-5-carbaldehyde. Traditional methods often involve harsh reagents and generate significant waste. Current research efforts are focused on developing catalyst-free and solvent-minimized approaches. For instance, a novel metal catalyst-free dehalogenation procedure using a combination of dimethylformamide (DMF) and trialkylamines has been reported as a potential reductive system, which could provide a new route for the reduction of various organic compounds.

Mechanochemistry, which involves chemical reactions induced by mechanical force, presents another promising green alternative. This solvent-free method is recognized for being atom-economic and energy-efficient. researchgate.net The application of such techniques to the synthesis of this compound and its derivatives could significantly reduce the environmental footprint of their production.

Exploration of Novel Reactivity and Catalysis

The inherent reactivity of this compound, stemming from its bromine atom and aldehyde group, makes it a prime candidate for exploring novel chemical transformations. guidechem.comsmolecule.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to create new carbon-carbon bonds at the 5-position of the pyrimidine (B1678525) ring. researchgate.net Research is ongoing to discover new catalytic systems that can further expand the scope of these reactions, allowing for the introduction of a wider array of functional groups.

Furthermore, the potential for nucleophilic aromatic substitution of hydrogen (SNH) reactions catalyzed by Lewis acids is an area of active investigation. researchgate.net These reactions offer a direct way to functionalize the pyrimidine ring without the need for pre-functionalized coupling partners. The development of more efficient catalysts and a deeper understanding of the reaction mechanisms will be crucial for unlocking the full synthetic potential of these transformations.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way this compound and its derivatives are synthesized and screened. nih.govchemrxiv.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step synthesis. nih.govdurham.ac.ukrsc.org

Automated synthesis systems, capable of performing numerous reactions in parallel, can rapidly generate libraries of compounds derived from this compound. chemrxiv.orgnih.gov This high-throughput approach is invaluable for accelerating drug discovery and materials science research by enabling the rapid exploration of chemical space. nih.govnih.gov The combination of flow chemistry and automation will undoubtedly lead to the discovery of novel compounds with desirable biological activities and material properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry is playing an increasingly vital role in guiding experimental research on this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's structure, stability, and reactivity. nih.govresearchgate.net This theoretical insight allows researchers to rationalize experimental observations and to design new experiments with a higher probability of success.

By modeling reaction pathways and predicting the properties of potential products, theoretical studies can help to identify promising new synthetic targets and to optimize reaction conditions. nih.gov The synergy between theoretical predictions and experimental validation will be instrumental in accelerating the pace of discovery in the field of pyrimidine chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromopyrimidine-5-carbaldehyde with high purity (>99%)?

  • Methodology : The synthesis typically involves halogenation or formylation of pyrimidine precursors. For example, bromination at the 2-position can be achieved using PBr3\text{PBr}_3 or NBS\text{NBS}, while the aldehyde group at the 5-position may be introduced via Vilsmeier-Haack formylation. To ensure high purity, chromatographic techniques (e.g., silica gel column chromatography) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are recommended .
  • Critical Parameters : Monitor reaction progress using TLC or HPLC to prevent over-bromination or side reactions. Maintain anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • 1H NMR^1\text{H NMR} : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons in pyrimidine rings resonate between δ 8.0–9.0 ppm, with splitting patterns dependent on substitution .
  • 13C NMR^{13}\text{C NMR} : The aldehyde carbon appears at δ 190–200 ppm, while brominated carbons show deshielding (δ 120–140 ppm) .
  • FT-IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde group .
    • Validation : Compare spectral data with literature values for analogous compounds (e.g., 5-bromopyrimidine derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be reconciled?

  • Case Analysis : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 75%) may arise from:

  • Catalyst Selection : Pd(PPh3_3)4_4 may outperform Pd(OAc)2_2 in polar aprotic solvents like DMF due to better stability .
  • Base Sensitivity : Strong bases (e.g., Cs2_2CO3_3) can deprotonate the aldehyde, leading to side reactions. Use milder bases (K3_3PO4_4) or lower temperatures (60°C vs. 100°C) .
    • Experimental Design : Conduct controlled studies varying one parameter (e.g., catalyst, base) while holding others constant to isolate contributing factors .

Q. What strategies mitigate aldehyde group interference in nucleophilic aromatic substitution (SNAr) reactions?

  • Steric/Electronic Modulation :

  • Protecting Groups : Temporarily convert the aldehyde to an acetal using ethylene glycol and BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 to prevent nucleophilic attack .
  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the 4-position to activate the pyrimidine ring for SNAr while leaving the aldehyde intact .

Q. How does the aldehyde group influence the photophysical properties of this compound in metal-organic frameworks (MOFs)?

  • Mechanistic Insights :

  • The aldehyde’s electron-withdrawing nature reduces π-conjugation in the pyrimidine ring, blue-shifting fluorescence emission (e.g., from 450 nm to 420 nm) .
  • Coordinate the aldehyde oxygen to metal centers (e.g., Zn2+^{2+}) to enhance MOF stability and modulate charge-transfer transitions .
    • Characterization : Use UV-Vis spectroscopy and time-resolved fluorescence to quantify excited-state dynamics .

Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound vary (e.g., 95–102°C vs. 108–110°C)?

  • Root Causes :

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) can induce different crystalline forms .
  • Impurity Profiles : Residual solvents or unreacted starting materials (e.g., 5-bromopyrimidine) depress melting points. Use DSC to confirm purity .
    • Resolution : Standardize recrystallization protocols and report solvent systems alongside melting data .

Q. How should researchers address inconsistencies in catalytic activity when using this compound as a ligand precursor?

  • Systematic Approach :

  • Ligand-Metal Ratio : Optimize stoichiometry (e.g., 1:1 vs. 2:1 ligand:metal) to avoid inactive polynuclear complexes .
  • Spectroscopic Validation : Use XPS or EPR to confirm metal oxidation states and ligand coordination modes .

Applications in Complex Synthesis

Q. What role does this compound play in the synthesis of fused heterocycles?

  • Case Study : In imidazo[1,2-a]pyrimidine synthesis, the aldehyde undergoes condensation with 2-aminopyridines to form Schiff base intermediates, followed by cyclization via intramolecular Heck coupling .
  • Optimization : Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization and improve yields (up to 85%) compared to conventional heating .

Q. How can computational methods predict reaction pathways for this compound in multicomponent reactions?

  • Validation : Correlate computational predictions with experimental LC-MS/MS data to identify dominant intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.